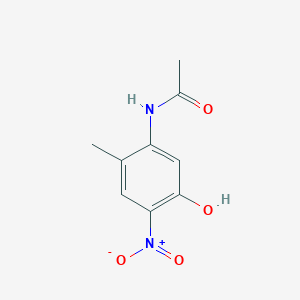

N-(5-羟基-2-甲基-4-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the linear formula C8H8N2O4 . It has a molecular weight of 196.164 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用

抗疟疾活性及合成

一项研究讨论了与替布喹相关的化合物的合成和抗疟疾活性,其中包括 N-(5-羟基-2-甲基-4-硝基苯基)乙酰胺的衍生物。这项研究强调了该化合物在治疗抗药性疟疾菌株方面的潜力,因为它对小鼠中的恶性疟原虫具有优异的活性,并且在口服后具有良好的药代动力学特性,可延长对感染的保护作用 (Werbel 等人,1986)。

光学性质和结构分析

另一项研究重点关注香草酚衍生物的合成、晶体结构和光学性质,包括 N-(5-羟基-2-甲基-4-硝基苯基)乙酰胺。研究发现,这些化合物可以根据吸收带的变化作为氢氧根离子的指示剂,展示了在化学传感和环境监测中的潜在应用 (Wannalerse 等人,2022)。

药物评价和 CRMP 1 抑制

在药物研究领域,N-(5-羟基-2-甲基-4-硝基苯基)乙酰胺的衍生物已被评估为塌陷反应介质蛋白 1 (CRMP 1) 的潜在抑制剂,后者与小肺癌有关。这表明该化合物在开发新的癌症治疗剂中的作用 (Panchal 等人,2020)。

光催化降解研究

对扑热息痛 (扑热乙酰氨基酚) 的光催化降解的研究探索了 TiO2 纳米颗粒的使用,这与 N-(5-羟基-2-甲基-4-硝基苯基)乙酰胺的结构类似物有关。这项研究表明通过展示常见药物的有效降解途径,在水处理和污染控制中具有潜在的环境应用 (Jallouli 等人,2017)。

绿色合成和催化应用

N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成(与 N-(5-羟基-2-甲基-4-硝基苯基)乙酰胺相关)是通过催化氢化实现的。这突出了该化合物在生产偶氮分散染料中的相关性,表明其在工业应用中的重要性 (Zhang,2008)。

作用机制

Target of Action

This compound is structurally similar to other nitrophenylacetamides, which have been shown to interact with various cellular targets

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function . The nitro group on the phenyl ring may play a role in these interactions, as nitro groups are often involved in electron transfer reactions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction . The compound’s effects on these pathways could lead to downstream effects on cellular function and physiology.

Result of Action

Similar compounds have been shown to have various effects on cells, including changes in gene expression, cell growth, and cell death . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules in the environment can affect the compound’s interactions with its targets .

属性

IUPAC Name |

N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-8(11(14)15)9(13)4-7(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJHWLBYRROUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)

![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)